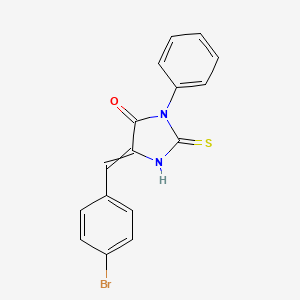

(5E)-5-(4-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

描述

This compound belongs to the imidazolone family, characterized by a five-membered heterocyclic core with nitrogen and sulfur atoms. The (5E) configuration indicates the geometry of the exocyclic double bond in the 4-bromobenzylidene substituent. Key structural features include:

- 3-Phenyl group: Contributes hydrophobicity and π-π stacking interactions.

Synthesis involves condensation reactions, such as the Knoevenagel method, followed by functionalization. Spectral data (FTIR, NMR) confirm its structure, with distinctive peaks for C=O (1643–1728 cm⁻¹), C-Br (873 cm⁻¹), and aromatic protons (7.35–8.60 ppm) .

属性

IUPAC Name |

5-[(4-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2OS/c17-12-8-6-11(7-9-12)10-14-15(20)19(16(21)18-14)13-4-2-1-3-5-13/h1-10H,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJLSHOLYBISMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Br)NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Similar compounds have been reported to interact with cell protein tubulin and microtubules. These structures play a key role in cell division, and their disruption can lead to antimitotic effects.

Mode of Action

It has been suggested that it may exert its effects through a cytostatic mechanism. This means that it may inhibit cell division and proliferation, potentially leading to the death of cancer cells.

Biochemical Pathways

Given its potential interaction with tubulin and microtubules, it may affect the mitotic spindle assembly, chromosome segregation, and cytokinesis, all of which are crucial processes in cell division.

Result of Action

The compound has been found to have a definite cytostatic effect on the A549 human epithelial carcinoma cancer cell line. . This suggests that it may have a unique mechanism of action that warrants further investigation.

生物活性

Introduction

The compound (5E)-5-(4-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a bromobenzylidene moiety and a mercapto group, which contribute to its pharmacological properties. The imidazole ring is particularly notable for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₁BrN₂OS |

| Molecular Weight | 359.2 g/mol |

| CAS Number | 423741-80-4 |

| Purity | ≥ 95% |

Research indicates that compounds similar to (5E)-5-(4-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one interact with various biological targets, particularly proteins involved in cellular processes. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for metabolic pathways, affecting overall cellular metabolism and function.

- Cell Signaling Modulation : It influences cell signaling pathways, potentially altering gene expression and cellular responses.

- Cytotoxic Effects : Studies have shown that this compound can induce cytotoxicity in certain cancer cell lines, leading to apoptosis or cell cycle arrest .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involves the disruption of microtubule dynamics, akin to the action of established chemotherapeutics.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been documented. It appears to inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases .

Antimicrobial Properties

Research suggests that similar imidazole derivatives possess antimicrobial activity against a range of pathogens. This activity is likely attributed to the ability of the mercapto group to interact with microbial enzymes or structural proteins.

Case Studies

- Cytotoxicity Assessment : In a study assessing the cytotoxic effects of various imidazole derivatives, (5E)-5-(4-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one was found to significantly reduce cell viability in breast cancer cell lines compared to control groups.

- Anti-inflammatory Testing : Another investigation focused on the anti-inflammatory effects of this compound in an animal model showed a marked reduction in edema formation when administered prior to inflammatory stimuli .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Group

Positional Isomerism (Bromine Substitution)

- Altered dipole moments may affect solubility and crystal packing .

Halogen vs. Oxygen-Containing Groups

- (5E)-5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one (CAS 906722-26-7): Ethoxy and hydroxyl groups improve water solubility via hydrogen bonding. Molecular weight: 340.40 (vs. 359.25 for brominated analogs). Enhanced bioavailability noted in similar vanillin-derived imidazolones .

Electron-Donating vs. Electron-Withdrawing Groups

- NBSI Fluorophore (4-dimethylaminobenzylidene substituent): Electron-donating dimethylamino group increases fluorescence (Stokes shift = 130 nm). Contrasts with bromine’s electron-withdrawing effects, highlighting substituent-dependent photophysical properties .

Modifications at Position 2 (Mercapto vs. Amino Groups)

- Leucettine Derivatives (L45–L47): Replacement of 2-mercapto with phenylamino groups (e.g., L47: 2-phenylamino) improves kinase inhibition (IC₅₀ = 85.1 µM against HeLa cells). Amino groups facilitate hydrogen bonding, whereas mercapto groups may form stronger covalent interactions .

常见问题

Synthetic Optimization

Q: How can researchers optimize the synthesis of (5E)-5-(4-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one to improve yield and purity? A:

- Condensation Reaction: Use 4-bromobenzaldehyde and N-acetyl glycine derivatives under reflux with acetic anhydride and sodium acetate as a catalyst to form the benzylidene intermediate. Sodium acetate aids in deprotonation and accelerates the reaction .

- Solvent and Temperature: Optimize solvent polarity (e.g., ethanol for crystallization) and heating duration (e.g., 2–10 hours) to balance reaction completion and side-product formation. Extended reflux times (e.g., 10 hours) may improve imidazolone ring closure .

- Purification: Employ gradient recrystallization (e.g., ethanol/water mixtures) to isolate the product. Purity can be verified via HPLC ≥98% .

Structural Characterization

Q: What advanced analytical techniques are critical for confirming the structure of this compound? A:

- NMR Spectroscopy: Use ¹H/¹³C NMR to verify proton environments (e.g., benzylidene CH=N at δ ~8.5 ppm) and aromatic substituents. 2D NMR (COSY, HSQC) resolves coupling patterns and carbon-proton correlations .

- HRMS: Confirm molecular formula (e.g., C₁₉H₁₃BrN₂OS) with high-resolution mass spectrometry, ensuring <5 ppm error .

- X-ray Crystallography: Resolve the (5E) stereochemistry and dihedral angles of the imidazolone ring, if single crystals are obtainable .

Biological Activity Profiling

Q: What in vitro assays are recommended for evaluating the antimicrobial potential of this compound? A:

- Agar Diffusion/Microdilution: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values <50 µg/mL suggest promising activity .

- Anti-Biofilm Assays: Quantify biofilm inhibition using crystal violet staining under static conditions. Compare with positive controls like ciprofloxacin .

- Cytotoxicity Screening: Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity (IC₅₀ >100 µM for non-toxic profiles) .

Environmental Impact Assessment

Q: How can the environmental fate of this compound be evaluated in long-term studies? A:

- Abiotic Degradation: Conduct hydrolysis/photolysis studies under varying pH and UV light. Monitor degradation products via LC-MS .

- Biotic Transformation: Use soil microcosms to assess microbial metabolism. Measure half-life (t₁/₂) and metabolite toxicity (e.g., Daphnia magna acute toxicity) .

- Partitioning Studies: Determine logP (octanol-water) and soil adsorption coefficients (Kd) to model bioaccumulation risks .

Structure-Activity Relationship (SAR) Challenges

Q: How should researchers address discrepancies in SAR observed among imidazolone derivatives? A:

- Substituent Analysis: Systematically vary substituents (e.g., bromo vs. methoxy groups) and correlate with bioactivity. For example, bulky substituents at the benzylidene position may enhance antimicrobial potency but reduce solubility .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict target binding (e.g., bacterial DNA gyrase). Validate with mutant-strain susceptibility assays .

- Meta-Analysis: Compare data across studies to identify trends. For instance, electron-withdrawing groups (e.g., Br) often enhance thiol-mediated target interactions .

Experimental Design for Pharmacological Studies

Q: What statistical approaches are suitable for evaluating dose-response effects in animal models? A:

- Randomized Block Design: Assign treatments (e.g., 10–100 mg/kg doses) to cohorts with matched baseline characteristics. Use 4–5 replicates per group to minimize variability .

- Longitudinal Analysis: Apply mixed-effects models to account for repeated measurements (e.g., tumor volume over 28 days). Include covariates like weight and survival rate .

- Post-Hoc Testing: Use Tukey’s HSD for pairwise comparisons of treatment groups. Report p-values <0.05 as significant .

Handling Contradictory Bioactivity Data

Q: How can researchers resolve contradictions in reported cytotoxicity data for imidazolone derivatives? A:

- Cell Line Validation: Ensure consistent use of cell lines (e.g., HeLa vs. MCF-7) and passage numbers. Cross-validate with public databases (e.g., NCI-60) .

- Assay Standardization: Adhere to CLSI guidelines for incubation times (e.g., 48–72 hours) and serum-free media to avoid interference .

- Mechanistic Studies: Perform transcriptomic profiling (RNA-seq) to identify off-target effects (e.g., oxidative stress pathways) that may explain variability .

Scalability Challenges in Synthesis

Q: What strategies mitigate scalability issues during the transition from lab-scale to pilot-scale synthesis? A:

- Flow Chemistry: Implement continuous-flow reactors to control exothermic reactions (e.g., benzylidene formation) and improve heat dissipation .

- Green Solvents: Replace ethanol with cyclopentyl methyl ether (CPME) for safer large-scale extractions .

- Process Analytics: Use in-line FTIR to monitor reaction progress and automate quenching at >90% conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。